molecular formula C14H13F3O5S B14030679 Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Cat. No.: B14030679
M. Wt: 350.31 g/mol
InChI Key: UFYWXGZURXVCOB-UHFFFAOYSA-N
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Description

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7One common method involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a reagent, which reacts with the precursor compound under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate is unique due to its specific structure, which combines the trifluoromethylsulfonyl group with a benzoannulene core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H13F3O5S

Molecular Weight

350.31 g/mol

IUPAC Name

methyl 5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate

InChI

InChI=1S/C14H13F3O5S/c1-21-13(18)10-6-7-11-9(8-10)4-2-3-5-12(11)22-23(19,20)14(15,16)17/h5-8H,2-4H2,1H3

InChI Key

UFYWXGZURXVCOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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